molecular formula C48H77N7O15 B1670257 Deoxymulundocandin CAS No. 138626-63-8

Deoxymulundocandin

Cat. No. B1670257
M. Wt: 992.2 g/mol
InChI Key: GWBOEEVOSDBARW-SPXLVGSKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Deoxymulundocandin is a lipohexapeptide and a potent antifungal antibiotic of the echinocandin class . It is produced by a strain of Aspergillus, specifically Aspergillus sydowii var. mulundensis . It is closely related to echinocandin B and C but differs by the inclusion of serine instead of threonine in the fifth position of the hexapeptide core and by a 12-methyl myristoyl side chain instead of a lineolyl side chain .


Synthesis Analysis

Echinocandins, the class of antifungal agents to which Deoxymulundocandin belongs, are produced by filamentous fungi. Due to their complex structure, echinocandin antifungal agents are manufactured semisynthetically . The development of optimized echinocandin structures is closely connected to their biosynthesis . Enormous efforts in industrial research and development including fermentation, classical mutagenesis, isotope labeling, and chemical synthesis eventually led to the development of the active ingredients caspofungin, micafungin, and anidulafungin .


Molecular Structure Analysis

Deoxymulundocandin has a molecular formula of C48H77N7O15 . It is a white amorphous powder with a molecular weight of 991 . It is soluble in methanol and dimethyl .


Physical And Chemical Properties Analysis

Deoxymulundocandin is a white amorphous powder . It has a melting point of 167168°C . It has a specific rotation of [a]^5 -28.23° (c 0.25, methanol) .

Scientific Research Applications

Antifungal Properties

Deoxymulundocandin is primarily known for its antifungal properties. A study by Mukhopadhyay et al. (1992) highlighted its isolation from the culture of Aspergillus sydowii and established its structure through various analytical methods, confirming its role as a potent antifungal antibiotic (Mukhopadhyay et al., 1992).

Chemical Modification and Synthesis

Deoxymulundocandin has been the subject of chemical modification for enhanced efficacy. A study by Aszodi et al. (2002) discovered a diol-carbonyl transposition reaction in echinocandin structures, including deoxymulundocandin, which could be used for further chemical modifications, potentially enhancing its therapeutic applications (Aszodi et al., 2002).

Future Directions

The future directions of Deoxymulundocandin and other echinocandins involve further understanding of their biosynthesis at the molecular level . This could potentially lead to the development of more optimized echinocandin structures . Additionally, the full spectrum of echinocandin-type biosynthetic gene clusters, including the gene clusters encoding the starting molecules for the antifungal drugs, caspofungin, micafungin and anidulifungin, are being investigated to determine the evolutionary origins and relationships of the echinocandins and to better understand the chemical logic underpinning the biosynthesis of this class of potent antifungal metabolites .

properties

IUPAC Name

12-methyl-N-[11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-6-[1-hydroxy-2-(4-hydroxyphenyl)ethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]tetradecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H77N7O15/c1-5-26(2)14-12-10-8-6-7-9-11-13-15-37(62)49-32-22-36(61)44(66)53-46(68)40-41(63)27(3)23-55(40)47(69)33(25-56)50-45(67)39(35(60)20-29-16-18-30(58)19-17-29)52-43(65)34-21-31(59)24-54(34)48(70)38(28(4)57)51-42(32)64/h16-19,26-28,31-36,38-41,44,56-61,63,66H,5-15,20-25H2,1-4H3,(H,49,62)(H,50,67)(H,51,64)(H,52,65)(H,53,68)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBOEEVOSDBARW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CCCCCCCCCCC(=O)NC1CC(C(NC(=O)C2C(C(CN2C(=O)C(NC(=O)C(NC(=O)C3CC(CN3C(=O)C(NC1=O)C(C)O)O)C(CC4=CC=C(C=C4)O)O)CO)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H77N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

992.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Deoxymulundocandin

Synthesis routes and methods

Procedure details

Mulundocandin (220 mg, 2.2 mM) in ethanol (8 ml)) was stirred with 15 ml of W-2 Raney nickel (pH 7) in ethanol (30 ml) for 3 hours at room temperature. After standing for 15 minutes the supernatent solution was decanted and Raney nickel washed with 3×30 ml. ethanol with stirring and filtered. Combined ethanolic solutions were concentrated by distillation under a reduced pressure of 60-70 mm/Hg at 35° C. to obtain 160 mg (75%) of crude deoxymulundocandin as a slightly green solid.
Quantity
220 mg
Type
reactant
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
catalyst
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Deoxymulundocandin
Reactant of Route 2
Deoxymulundocandin
Reactant of Route 3
Deoxymulundocandin
Reactant of Route 4
Deoxymulundocandin
Reactant of Route 5
Reactant of Route 5
Deoxymulundocandin
Reactant of Route 6
Deoxymulundocandin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.